molecular formula C20H30N2O3 B7563197 N-[2-[2-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide

N-[2-[2-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide

Cat. No. B7563197
M. Wt: 346.5 g/mol
InChI Key: OKEIIWOBHBHGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[2-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and has a chemical formula of C21H33N2O3.

Mechanism of Action

The mechanism of action of N-[2-[2-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide involves the inhibition of the activity of cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are involved in inflammation and pain. It has also been found to have anti-cancer and anti-bacterial properties. In addition, it has been studied for its potential use in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-[2-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide in lab experiments include its potential therapeutic applications, its anti-inflammatory and analgesic properties, and its anti-cancer and anti-bacterial properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-[2-[2-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide. These include further research into its potential therapeutic applications, its mechanism of action, and its potential side effects. In addition, future studies could focus on the development of new compounds based on the structure of this compound with improved therapeutic properties. Finally, future research could focus on the development of new methods for the synthesis of this compound and related compounds.

Synthesis Methods

The synthesis method of N-[2-[2-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide involves the reaction of 4-methoxyphenylacetonitrile with 1,6-diaminohexane in the presence of sodium hydride. The resulting compound is then reacted with 2,2-dimethylpropanoyl chloride and purified to obtain this compound.

Scientific Research Applications

N-[2-[2-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide has been studied for its potential therapeutic applications in various fields of science. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in treating neurodegenerative diseases and as an analgesic.

properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-20(2,3)19(24)21-14-18(23)22-13-7-5-6-8-17(22)15-9-11-16(25-4)12-10-15/h9-12,17H,5-8,13-14H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEIIWOBHBHGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(=O)N1CCCCCC1C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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